3-[(2-Carboxyethyl)amino]benzoic Acid: Structural Properties, Synthesis, and Applications in Advanced Chemical Biology
3-[(2-Carboxyethyl)amino]benzoic Acid: Structural Properties, Synthesis, and Applications in Advanced Chemical Biology
Executive Summary
In the rapidly evolving landscape of drug discovery and materials science, bifunctional building blocks serve as the architectural foundation for complex molecular design. 3-[(2-Carboxyethyl)amino]benzoic Acid (C₁₀H₁₁NO₄) is a highly versatile, non-proteinogenic amino acid derivative characterized by an aromatic carboxylic acid, an aliphatic carboxylic acid, and a secondary aromatic amine. This unique triad of functional groups offers orthogonal reactivity, making it an exceptional candidate for peptidomimetic synthesis, targeted protein degrader (PROTAC) linker design, and advanced bioconjugation strategies.
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic methodology grounded in modern aza-Michael addition chemistry, and outlines advanced protocols for its application in chemical biology.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical parameters of 3-[(2-Carboxyethyl)amino]benzoic Acid is critical for predicting its behavior in biological systems and organic solvents. The molecule features two distinct acidic protons with differing pKa values: the aromatic carboxyl group (pKa ~4.2) and the aliphatic carboxyl group (pKa ~4.5). This subtle electronic differentiation, coupled with the secondary amine, dictates its solubility profile and reactivity.
Table 1: Key Physicochemical Parameters
| Property | Value / Descriptor |
| IUPAC Name | 3-[(2-Carboxyethyl)amino]benzoic Acid |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molar Mass | 209.20 g/mol |
| Predicted LogP | ~1.27 |
| Hydrogen Bond Donors | 3 (Two -OH, One -NH) |
| Hydrogen Bond Acceptors | 5 (Four -O, One -N) |
| Topological Polar Surface Area (TPSA) | 86.7 Ų |
| Structural Classification | N-alkylated m-aminobenzoic acid / β-alanine derivative |
Note: Baseline physicochemical properties are extrapolated from validated structural isomers and related aminobenzoic acid derivatives [4].
Mechanistic Synthesis: The Aza-Michael Paradigm
The Chemical Challenge
The direct alkylation of anilines (aromatic amines) is historically challenging. The nitrogen lone pair in 3-aminobenzoic acid is delocalized into the aromatic π -system, significantly reducing its nucleophilicity compared to aliphatic amines. Consequently, traditional aza-Michael additions of anilines to unactivated or mildly activated acceptors like acrylic acid often suffer from sluggish kinetics, low yields, or the requirement of harsh conditions that degrade the substrate [3].
The Catalytic Solution
To overcome this kinetic barrier, modern synthetic protocols employ dual physicochemical activation. By utilizing strongly hydrogen-bonding solvents such as Hexafluoroisopropanol (HFIP), the carbonyl oxygen of the Michael acceptor (acrylic acid) is activated via hydrogen bonding. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene, facilitating the nucleophilic attack by the weakly nucleophilic aniline [1]. Alternatively, transition metal Lewis acids can be employed to achieve similar LUMO-lowering effects [2].
Figure 1: Synthetic workflow for the aza-Michael addition yielding the target bifunctional compound.
Protocol 1: Step-by-Step Synthesis via HFIP-Promoted Aza-Michael Addition
Objective: Synthesize 3-[(2-Carboxyethyl)amino]benzoic Acid with >95% purity using a self-validating, transition-metal-free approach.
Reagents & Materials:
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3-Aminobenzoic acid (1.0 eq, 10 mmol)
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Acrylic acid (1.5 eq, 15 mmol)
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Hexafluoroisopropanol (HFIP) (Solvent, 0.5 M)
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Dichloromethane (DCM) and Cold Ethanol (for workup)
Methodology:
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Reaction Assembly: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-aminobenzoic acid (1.37 g, 10 mmol) in 20 mL of HFIP.
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Acceptor Addition: Add acrylic acid (1.03 mL, 15 mmol) dropwise over 5 minutes at room temperature. Causality: Dropwise addition prevents localized thermal spikes that could lead to acrylic acid polymerization.
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Thermal Activation: Attach a reflux condenser and heat the mixture to 50 °C for 18 hours. The HFIP network stabilizes the transition state, allowing the otherwise poor nucleophile to attack the β -carbon of the acrylic acid.
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In-Process Validation (Self-Validation Step): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 138 [M+H]⁺) is consumed and the product peak (m/z 210[M+H]⁺) dominates the chromatogram.
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Workup & Isolation: Cool the reaction to room temperature. Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled). Triturate the resulting crude residue with cold ethanol (15 mL) to precipitate the target compound.
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Purification: Filter the precipitate under vacuum, wash with cold DCM (2 x 10 mL) to remove unreacted acrylic acid and trace impurities, and dry in vacuo to yield the product as a solid powder.
Applications in Advanced Chemical Biology
The structural topology of 3-[(2-Carboxyethyl)amino]benzoic Acid makes it an ideal rigidified linker. In the design of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), controlling the spatial distance and orientation between the targeting ligand and the effector molecule is paramount.
The meta-substitution pattern on the benzene ring introduces a specific geometric angle (~120°), while the flexible ethyl chain provides localized conformational freedom. Furthermore, the presence of two carboxylic acids allows for orthogonal protection strategies (e.g., using a methyl ester on the aromatic ring and a tert-butyl ester on the aliphatic chain) to enable sequential, site-directed bioconjugation.
Figure 2: Integration of the compound as a bifunctional linker in PROTAC or bioconjugate design.
Protocol 2: Orthogonal Coupling Workflow for Linker Integration
Objective: Sequentially couple the bifunctional linker to two distinct amine-bearing pharmacophores.
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Aliphatic Activation: Treat the linker (1.0 eq) with EDC·HCl (1.1 eq) and NHS (1.1 eq) in DMF at 0 °C for 1 hour. Causality: The aliphatic carboxylic acid is less sterically hindered and slightly less acidic, making it preferentially activated by carbodiimides at low temperatures compared to the aromatic acid.
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First Conjugation: Add Ligand A (1.0 eq) and DIPEA (2.0 eq). Stir for 4 hours at room temperature. Isolate the mono-coupled intermediate via preparative HPLC.
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Aromatic Activation: Treat the purified intermediate with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Causality: HATU is a highly efficient coupling reagent required to activate the more sterically hindered and electronically deactivated aromatic carboxylic acid.
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Second Conjugation: Add Ligand B (1.2 eq) and stir for 12 hours. Purify the final bis-amide assembly via reverse-phase chromatography.
Analytical Validation Standards
To ensure scientific integrity, any batch of 3-[(2-Carboxyethyl)amino]benzoic Acid must pass rigorous analytical validation before use in downstream biological assays.
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LC-MS/MS: Electrospray ionization (ESI) in positive mode should yield a primary molecular ion at m/z 210.1 [M+H]⁺. MS/MS fragmentation typically shows a loss of H₂O (-18 Da) and subsequent loss of the carboxyethyl chain, yielding a characteristic fragment at m/z 138.1 (corresponding to the protonated 3-aminobenzoic acid core).
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¹H NMR (400 MHz, DMSO-d₆): Key diagnostic signals include the aromatic protons (multiplet, 4H, δ 6.8 - 7.3 ppm), the secondary amine proton (broad singlet, 1H, exchangeable with D₂O), and the aliphatic methylene protons (two triplets, 2H each, δ 2.5 and 3.3 ppm).
Conclusion
3-[(2-Carboxyethyl)amino]benzoic Acid represents a highly modular, bifunctional scaffold with immense potential in modern synthetic chemistry and drug design. By leveraging advanced aza-Michael addition methodologies utilizing hydrogen-bond donating solvents, researchers can synthesize this compound efficiently. Its unique structural geometry and orthogonal reactivity profile make it an indispensable tool for the development of next-generation therapeutics and advanced macromolecular materials.
References
- Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure Source: ResearchGate URL
- Source: ACS Publications (Organic Letters)
- The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
- 2-[(2-Carboxyethyl)
